molecular formula C19H20BrFN2O3S B11330327 N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11330327
M. Wt: 455.3 g/mol
InChI Key: FQZNRWZLSXQZJU-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with bromophenyl and fluorophenyl groups, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The bromophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include bromine, fluorine sources, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from -78°C to room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s activity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the piperidine ring and bromophenyl group.

    2,6-Difluoro-3-methylbenzamide, N-(4-bromophenyl): Contains both bromophenyl and fluorophenyl groups but differs in the overall structure.

Uniqueness

N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20BrFN2O3S

Molecular Weight

455.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H20BrFN2O3S/c20-16-3-7-18(8-4-16)22-19(24)15-9-11-23(12-10-15)27(25,26)13-14-1-5-17(21)6-2-14/h1-8,15H,9-13H2,(H,22,24)

InChI Key

FQZNRWZLSXQZJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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